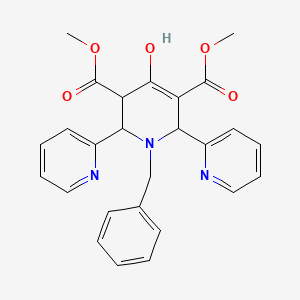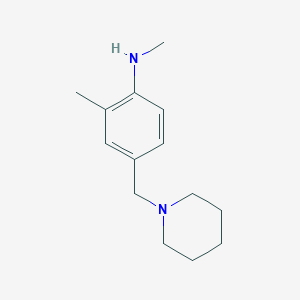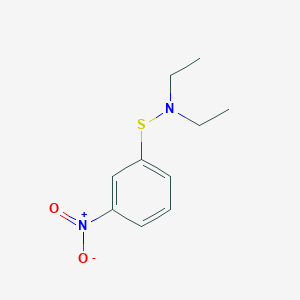
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound is part of a broader class of sulfenamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-nitrophenyl)sulfanylethanamine typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and reduces waste generation. The use of catalysts such as transition metal complexes can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: N-ethyl-N-(3-aminophenyl)sulfanylethanamine.
Substitution: Various N-alkyl or N-aryl derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine has found applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological thiols.
Medicine: Explored for its potential use in drug design, particularly in the development of new antibiotics and anticancer agents.
Industry: Utilized as a vulcanization accelerator in the rubber industry.
Mecanismo De Acción
The mechanism by which N-ethyl-N-(3-nitrophenyl)sulfanylethanamine exerts its effects involves the interaction of its sulfur-nitrogen bond with various molecular targets. This interaction can lead to the formation of reactive intermediates that can modify biological molecules such as proteins and nucleic acids. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-N-(3-aminophenyl)sulfanylethanamine: A reduced form of the compound with an amino group instead of a nitro group.
N-ethyl-N-(3-methoxyphenyl)sulfanylethanamine: A derivative with a methoxy group instead of a nitro group.
Uniqueness
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine is unique due to the presence of both a nitro group and a sulfur-nitrogen bond. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
61076-30-0 |
|---|---|
Fórmula molecular |
C10H14N2O2S |
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine |
InChI |
InChI=1S/C10H14N2O2S/c1-3-11(4-2)15-10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3 |
Clave InChI |
RJBSNRVRNPOWDA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)SC1=CC=CC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


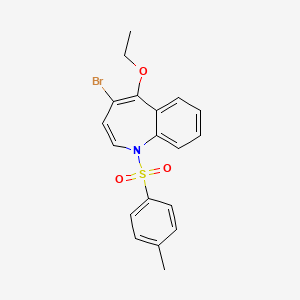

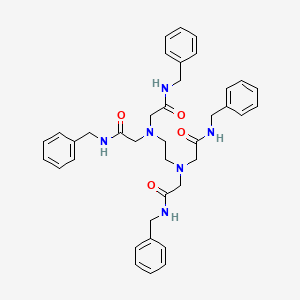
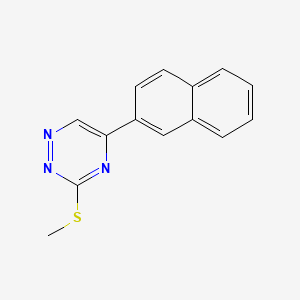
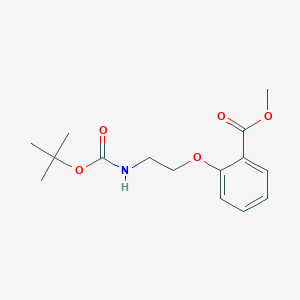
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
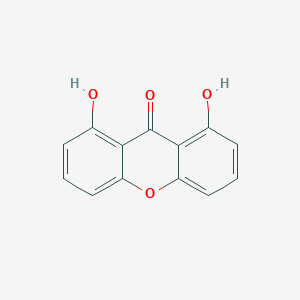
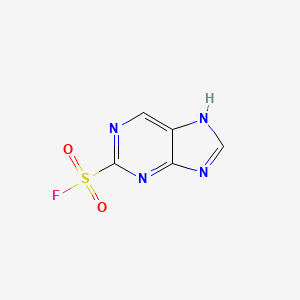
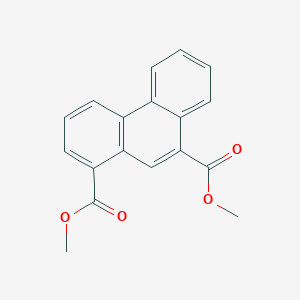
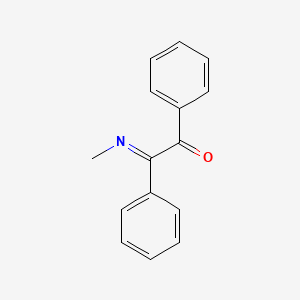
![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
